4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide
Overview
Description
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide is a useful research compound. Its molecular formula is C18H17Cl2F3N4O and its molecular weight is 433.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Metabolism and Pharmacokinetics in Antineoplastic Treatment
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide is involved in the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, particularly in chronic myelogenous leukemia patients. The study of its metabolites provides insights into the drug's metabolic pathways in humans, including amide bond cleavage leading to carboxylic acid and amine formation (Gong et al., 2010).
2. Antimicrobial Activity
The compound has been explored for its antimicrobial properties. Studies have synthesized derivatives involving this compound and evaluated their antimicrobial activity, showing variable and modest effectiveness against certain bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
3. Synthesis and Structural Characterization for Catalysis
Synthesis and structural characterization of amides from picolinic acid and pyridine-2,6-dicarboxylic acid have been conducted, involving this compound. These amides are significant for potential applications in catalysis, coordination chemistry, and molecular devices (Devi et al., 2015).
4. Photocatalytic Properties
The photocatalytic properties of metal–organic complexes based on 1,4-naphthalenedicarboxylate using bis-pyridyl-bis-amide ligands, including this compound, have been investigated. Such studies suggest potential applications in environmental remediation and energy conversion (Lin et al., 2015).
5. Potential in Cancer Treatment
The compound has been evaluated as a part of inhibitors for vacuolar ATPase, an enzyme located on the plasma membrane of osteoclasts. These inhibitors show potential for use in treating various cancers (Biasotti et al., 2003).
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N4O/c19-13-1-3-14(4-2-13)25-17(28)27-7-5-26(6-8-27)11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBAQDKQGAQHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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